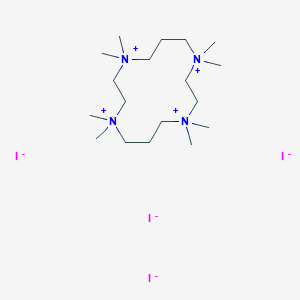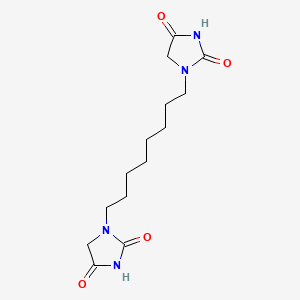
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including furan rings, a hydroxy group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common approach is the condensation of 2-furyl ketone with a triazole derivative under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure consistent quality. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential antifungal or antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-(2-furanyl)-: A simpler analog with only one furan ring.
Ethanone, 1,2-di-2-furanyl-2-hydroxy-: Similar structure but lacks the triazole ring.
Uniqueness: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of both furan and triazole rings, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
107658-95-7 |
|---|---|
Molekularformel |
C13H11N3O4 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
1,2-bis(furan-2-yl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H11N3O4/c17-12(10-3-1-5-19-10)13(18,11-4-2-6-20-11)7-16-9-14-8-15-16/h1-6,8-9,18H,7H2 |
InChI-Schlüssel |
IVDJVDKIECVRIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


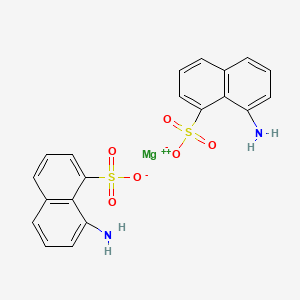
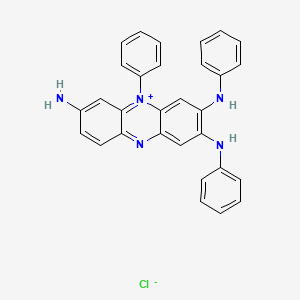


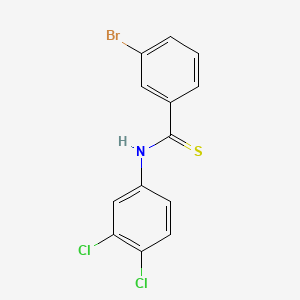
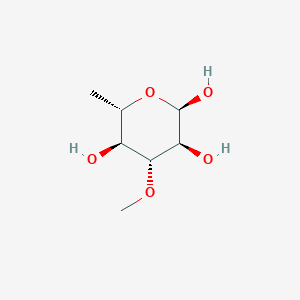

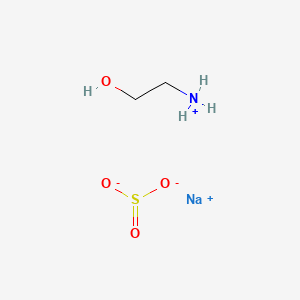
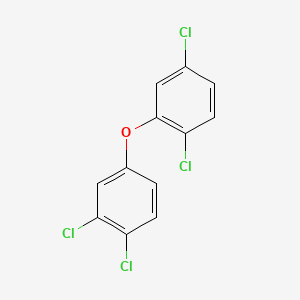

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

